

Initial In Vitro Evaluation of Pralurbactam: A Technical Overview

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Compound of Interest

Compound Name: Pralurbactam

Cat. No.: B12395831

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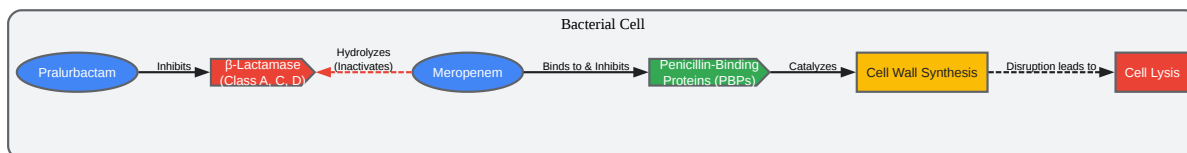
For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralurbactam (formerly known as FL058) is a novel, non- β -lactam β -lactamase inhibitor belonging to the diazabicyclooctane class, similar to avibactam.[1][2] It is being developed to address the growing threat of antimicrobial resistance, particularly among Gram-negative bacteria that produce a wide range of β -lactamase enzymes. These enzymes hydrolyze and inactivate β -lactam antibiotics, rendering them ineffective. **Pralurbactam** works by inhibiting Class A, C, and D β -lactamases, thereby restoring the activity of partner β -lactam antibiotics.[1][2][3] This technical guide provides a summary of the initial in vitro evaluations of **Pralurbactam**'s activity, focusing on its efficacy when combined with meropenem against key pathogenic bacteria.

Mechanism of Action

Pralurbactam's primary mechanism of action is the inhibition of β -lactamase enzymes. β -lactamases are the most common cause of resistance to β -lactam antibiotics in Gram-negative bacteria. **Pralurbactam** covalently binds to the active site of these enzymes, preventing them from hydrolyzing the β -lactam ring of co-administered antibiotics like meropenem. This restores the antibiotic's ability to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death. **Pralurbactam** has demonstrated potent inhibitory activity against Class A (such as KPC), Class C (AmpC), and some Class D (such as OXA-48-like) β -lactamases.[1][2][3]



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Diagram 1: Mechanism of action of **Pralurbactam** in combination with Meropenem.

In Vitro Activity of Pralurbactam

The in vitro potency of **Pralurbactam** is typically evaluated in combination with a partner β -lactam antibiotic, such as meropenem. The following tables summarize the available data on the minimum inhibitory concentrations (MICs) of these combinations against various bacterial isolates.

Pralurbactam in Combination with Meropenem

An in vitro susceptibility study demonstrated that meropenem combined with a fixed concentration of 4 $\mu\text{g}/\text{mL}$ of **Pralurbactam** significantly lowered the MICs for New Delhi metallo- β -lactamase (NDM)-producing *Escherichia coli* and exhibited partial inhibitory activity against NDM-producing *Klebsiella pneumoniae*.^[1] Another study indicated that the combination of **Pralurbactam** and meropenem could be a potential treatment for infections caused by KPC- and/or OXA-48-producing Enterobacterales.^{[1][2]}

Table 1: In Vitro Activity of Meropenem-**Pralurbactam** against NDM-Producing Enterobacterales

Organism	Pralurbactam Concentration (µg/mL)	MIC50 (mg/L)	MIC90 (mg/L)
Escherichia coli	4	-	0.5
Klebsiella pneumoniae	4	0.25	4

Data from an in vitro susceptibility study cited in Huang et al., 2024.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. The following sections outline the standard protocols used to evaluate the activity of **Pralurbactam**.

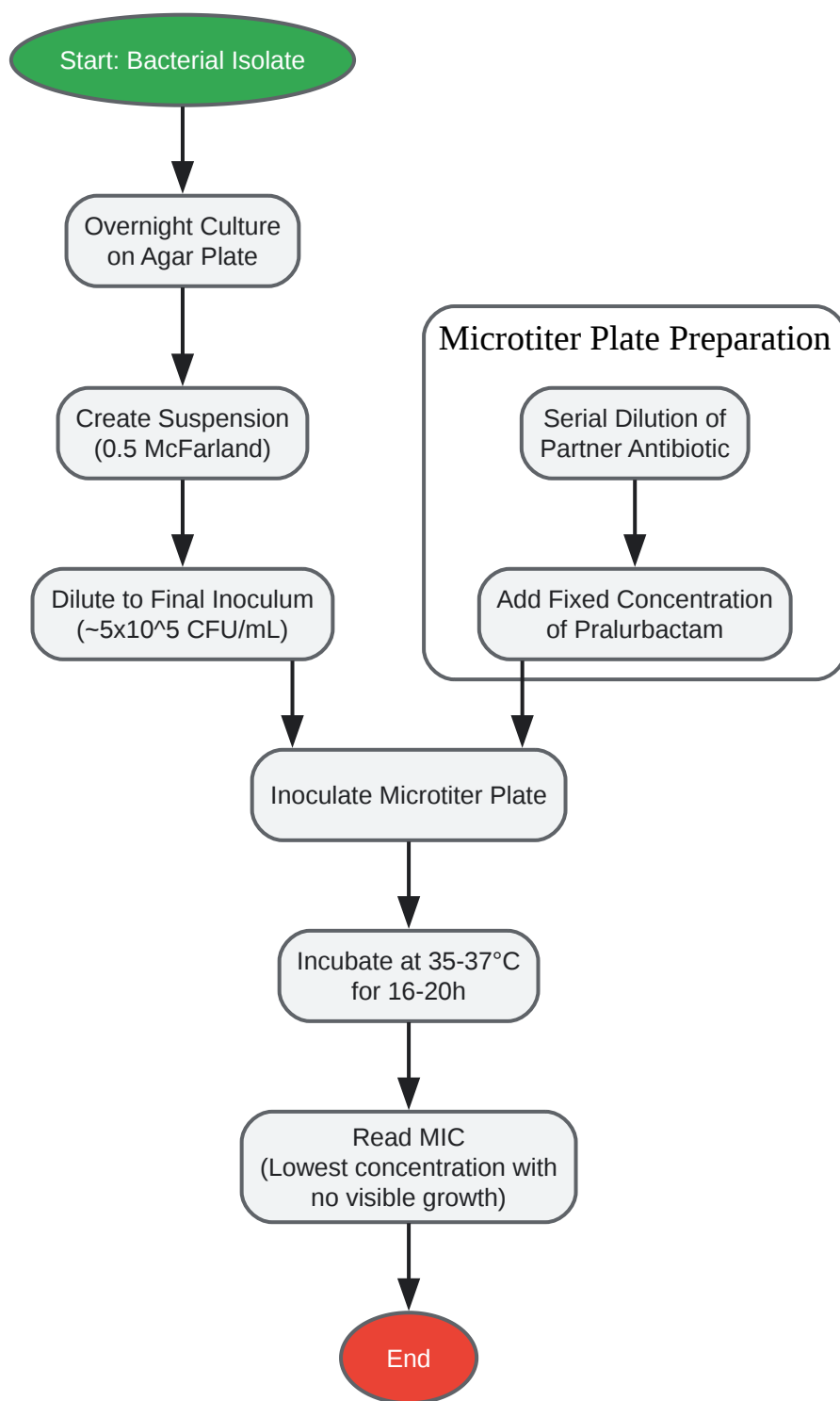
Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard procedure for determining the MIC of antimicrobial agents.

Protocol:

- Preparation of Bacterial Inoculum:
 - Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C.
 - Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - This suspension is further diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Antimicrobial Solutions:
 - Stock solutions of **Pralurbactam** and the partner antibiotic (e.g., meropenem) are prepared.

- Serial two-fold dilutions of the partner antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
- **Pralurbactam** is added to each dilution at a fixed concentration (e.g., 4 µg/mL).
- Inoculation and Incubation:
 - Aliquots of the diluted bacterial suspension are added to the wells of a microtiter plate containing the antimicrobial dilutions.
 - The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Interpretation:
 - The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.



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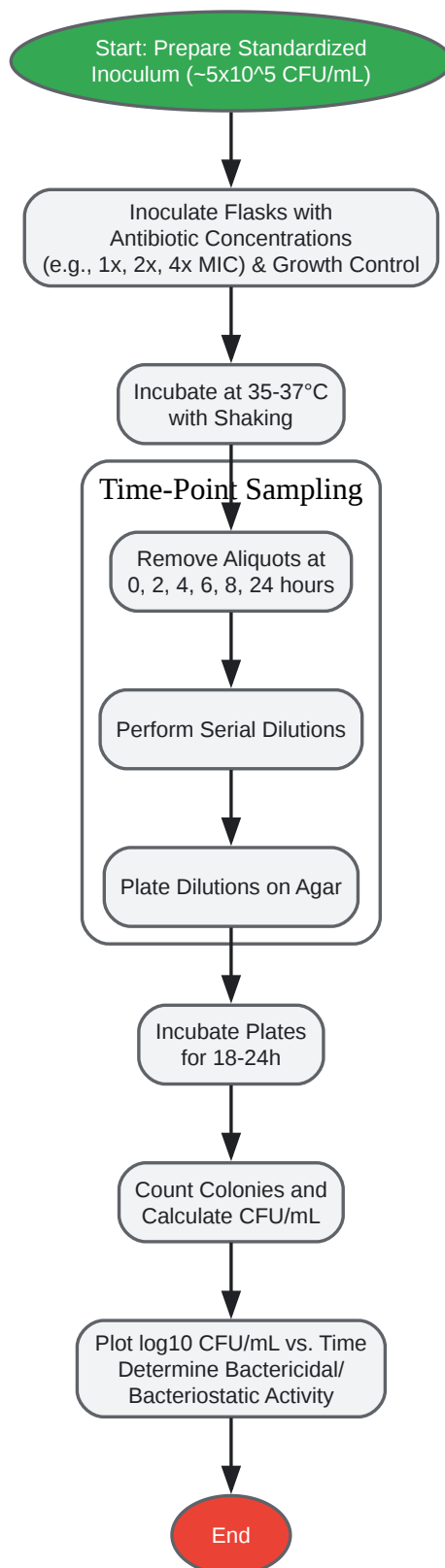
Diagram 2: Workflow for MIC determination by broth microdilution.

Time-Kill Assays

Time-kill kinetic assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

- Inoculum Preparation: A standardized bacterial inoculum is prepared as described for MIC testing, typically to a starting concentration of approximately 5×10^5 to 5×10^6 CFU/mL.
- Assay Setup:
 - The antimicrobial agent(s) are added to flasks containing CAMHB at desired concentrations (e.g., 1x, 2x, or 4x the MIC).
 - A growth control flask without any antibiotic is also included.
 - The flasks are inoculated with the prepared bacterial suspension.
- Sampling and Plating:
 - The flasks are incubated at 35-37°C with shaking.
 - Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
 - Serial dilutions of the samples are plated onto appropriate agar plates.
- Colony Counting and Analysis:
 - The plates are incubated for 18-24 hours, and the resulting colonies are counted.
 - The number of CFU/mL at each time point is calculated.
 - Bactericidal activity is typically defined as a ≥ 3 -log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is generally defined as a < 3 -log₁₀ reduction in CFU/mL.



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Diagram 3: General workflow for a time-kill kinetics assay.

Conclusion

The initial in vitro data for **Pralurbactam** demonstrate its potential as a valuable β -lactamase inhibitor. When combined with meropenem, it shows promising activity against challenging Gram-negative pathogens, including those producing NDM, KPC, and OXA-48 carbapenemases. The standardized methodologies of broth microdilution for MIC determination and time-kill assays are fundamental to characterizing its spectrum of activity and bactericidal effects. Further in vitro and in vivo studies are necessary to fully elucidate the clinical utility of **Pralurbactam**-based combination therapies.

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References

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